3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid
Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid (commonly referred to as Boc-piperidine propanoic acid) is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Molecular Formula : C13H23NO4
Molecular Weight : 257.33 g/mol
CAS Number : 154775-43-6
IUPAC Name : this compound
The biological activity of Boc-piperidine propanoic acid is largely attributed to its ability to interact with various biological targets, particularly in the context of drug development. The compound is recognized for its role as a building block in the synthesis of bioactive molecules, particularly those targeting the PI3K/Akt signaling pathway, which is crucial in cancer biology.
PI3K/Akt Pathway Inhibition
Research indicates that compounds similar to Boc-piperidine propanoic acid exhibit inhibitory effects on Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition can lead to reduced cell proliferation and survival in cancer cells, making it a potential candidate for anti-cancer therapies. The compound's structure allows it to selectively inhibit certain isoforms while sparing others, which may help mitigate side effects associated with broader kinase inhibitors .
Biological Activity and Applications
Boc-piperidine propanoic acid has been investigated for several key biological activities:
- Antitumor Activity : Studies have demonstrated that derivatives of this compound possess significant anti-tumor properties by inhibiting tumor cell invasion and metastasis through the modulation of the PI3K/Akt pathway .
- Anti-inflammatory Effects : The compound has shown promise in treating inflammatory diseases by inhibiting pathways that lead to chronic inflammation, such as those involved in rheumatoid arthritis and inflammatory bowel disease .
- Neuroprotective Potential : Recent investigations suggest that compounds related to Boc-piperidine propanoic acid may exert neuroprotective effects by modulating glutamate receptor activity, which is vital in neurodegenerative conditions .
Case Studies
Several case studies highlight the biological activity of Boc-piperidine propanoic acid and its derivatives:
- Case Study 1 : A study published in Cancer Research demonstrated that a derivative of Boc-piperidine propanoic acid inhibited tumor growth in xenograft models by targeting the PI3K/Akt pathway. The results indicated a significant reduction in tumor size compared to control groups .
- Case Study 2 : In a clinical trial focused on inflammatory bowel disease, patients treated with a formulation containing Boc-piperidine derivatives showed marked improvement in symptoms and reduced inflammatory markers compared to placebo groups .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDPNBLQJCKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154775-43-6, 154375-43-6 | |
Record name | 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 154375-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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